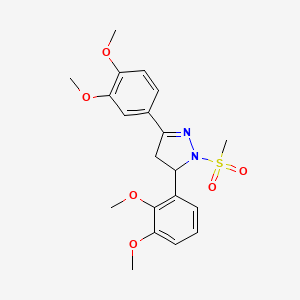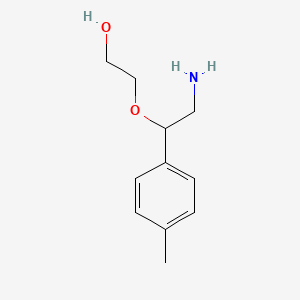
N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide, also known as DTQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. DTQ is a member of the quinoxaline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown potential in the treatment of cancer. They can inhibit the growth of cancer cells and prevent them from spreading .
Anti-Microbial Activity
These compounds have been found to have antimicrobial properties, making them useful in the treatment of various bacterial and fungal infections .
Anti-Convulsant Activity
Quinoxaline derivatives can also act as anti-convulsants, helping to control seizures in conditions like epilepsy .
Anti-Tuberculosis Activity
Some quinoxaline derivatives have shown promise in the treatment of tuberculosis .
Anti-Malarial Activity
These compounds can also be used in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anti-Leishmanial Activity
Quinoxaline derivatives have also been found to have anti-leishmanial activity, making them potentially useful in the treatment of leishmaniasis, a disease caused by the bite of sand flies .
Anti-HIV Activity
These compounds have shown potential in the treatment of HIV, the virus that causes AIDS .
Anti-Inflammatory Activity
Quinoxaline derivatives can also have anti-inflammatory properties, making them useful in the treatment of conditions like arthritis .
Wirkmechanismus
Target of Action
The primary targets of N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)quinoxaline-2-carboxamide It is known that quinoxaline 1,4-di-n-oxides, a class of compounds to which this compound belongs, can cause dna damage . This suggests that the compound may interact with DNA or associated proteins as its primary targets.
Mode of Action
The exact mode of action of This compound Quinoxaline 1,4-di-n-oxides are known to cause dna damage . This could involve the compound interacting with DNA or associated proteins, leading to disruptions in DNA structure and function.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given that quinoxaline 1,4-di-n-oxides can cause dna damage , it is likely that the compound affects pathways related to DNA repair, replication, and transcription.
Result of Action
The molecular and cellular effects of This compound Given that quinoxaline 1,4-di-n-oxides can cause dna damage , the compound may lead to cell cycle arrest, apoptosis, or other cellular responses to DNA damage.
Eigenschaften
IUPAC Name |
N-[4-[5-(dimethylcarbamoyl)tetrazol-2-yl]phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O2/c1-26(2)19(29)17-23-25-27(24-17)13-9-7-12(8-10-13)21-18(28)16-11-20-14-5-3-4-6-15(14)22-16/h3-11H,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFWVCQZLGTUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocyclohexyl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B2722689.png)
![1-(3-phenylpropyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2722690.png)
![N-benzyl-6-[(4-nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2722691.png)

![N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2722693.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2722694.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2722698.png)

![5-(Adamantan-1-yl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2722702.png)
![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)
![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)